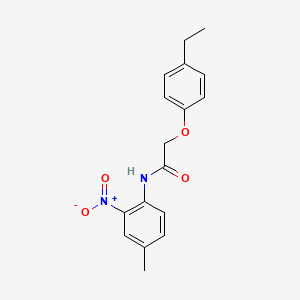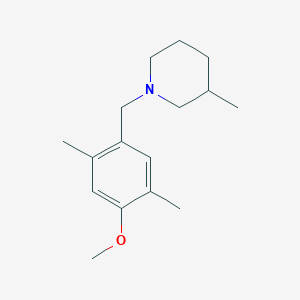![molecular formula C10H13NO5S B5003405 3-[2-Hydroxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B5003405.png)
3-[2-Hydroxyethyl(methyl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-Hydroxyethyl(methyl)sulfamoyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a hydroxyethyl group, and a methylsulfamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxyethyl(methyl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the sulfonation of benzoic acid, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The methylsulfamoyl group can be introduced using methylamine and a suitable sulfonating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-[2-Hydroxyethyl(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
3-[2-Hydroxyethyl(methyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-[2-Hydroxyethyl(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-{[(2-hydroxyethyl)sulfamoyl]methyl}benzoic acid: Shares a similar structure but with a different substitution pattern.
4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid: Contains an amino group instead of a sulfonamide group.
Uniqueness
3-[2-Hydroxyethyl(methyl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
IUPAC Name |
3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-11(5-6-12)17(15,16)9-4-2-3-8(7-9)10(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXZFBDGZBTCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B5003323.png)
![6-nitro-N-[1-(2-phenylethyl)piperidin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5003330.png)
![3-[1-(3-bromo-4-methoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5003332.png)
![1-METHYL-2-[(1E)-2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE](/img/structure/B5003354.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5003356.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B5003361.png)

![1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5003366.png)

![2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5003391.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B5003393.png)
![8-(1,3-benzothiazol-2-ylmethyl)-3-benzyl-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5003395.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5003403.png)
![5-bromo-4-chloro-2-[2-(3-chlorophenyl)ethyliminomethyl]-1H-indol-3-ol](/img/structure/B5003409.png)
